(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester
Overview
Description
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring two carboxylic acid groups and one ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . This method is favored for its mild reaction conditions and high yields.
Another method involves the monohydrolysis of dicarboxylic esters using silica gel as a mediator. This process involves the silanolysis of the ester at elevated temperatures, followed by cleavage of the silyl ester under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use case and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid: The parent compound without the ester group.
Properties
IUPAC Name |
(1S,3R)-3-methoxycarbonylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOUIALODEQFA-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458300 | |
Record name | AG-G-90137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-58-0 | |
Record name | AG-G-90137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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